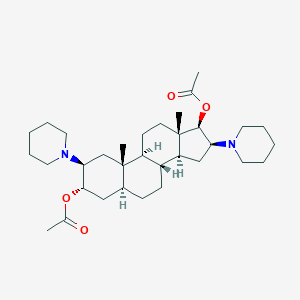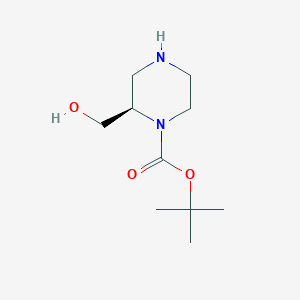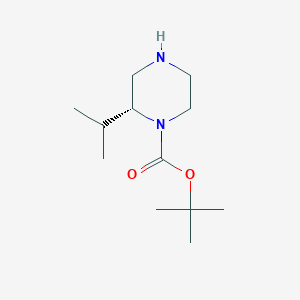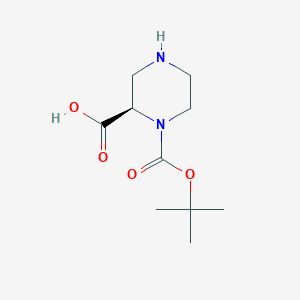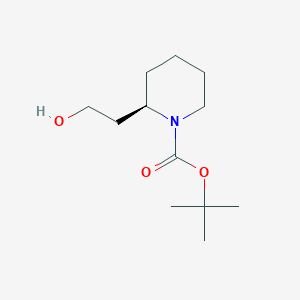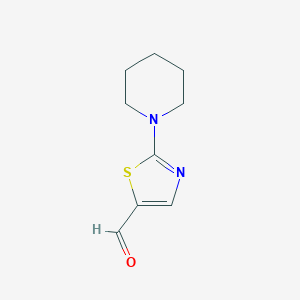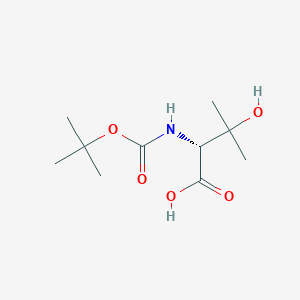
(R)-2-((tert-Butoxycarbonyl)amino)-3-hydroxy-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of an amino acid with a tert-butoxycarbonyl (Boc) protecting group . The Boc group is commonly used in peptide synthesis to protect the amino group, preventing it from reacting until the desired step in the synthesis .
Molecular Structure Analysis
The compound likely has a structure similar to other Boc-protected amino acids. It would have a carboxylic acid group, an amino group protected by the Boc group, and a hydroxy group on the third carbon .Chemical Reactions Analysis
In general, Boc-protected amino acids can participate in peptide bond formation reactions once the Boc group is removed. The Boc group can be removed using an acid such as trifluoroacetic acid .Physical And Chemical Properties Analysis
Based on similar compounds, this compound is likely a solid at room temperature . Its exact physical and chemical properties (such as melting point, solubility, etc.) would depend on its specific structure .Wissenschaftliche Forschungsanwendungen
Synthesis of Peptide Derivatives
The Boc group is extensively used in the synthesis of peptide derivatives. It protects the amino group during the coupling of peptide chains, which is crucial for the formation of peptide bonds without unwanted side reactions . This process is vital in the production of synthetic peptides for therapeutic use and biochemical research.
Amino Acid Derivative Preparation
In the preparation of amino acid derivatives, the Boc group serves as a protective group for the amino functionality. This allows for selective reactions to occur on other parts of the amino acid molecule without affecting the amino group . This is particularly important in the synthesis of unnatural amino acids for research and drug development.
Medicinal Chemistry
In medicinal chemistry, the Boc-protected amino acids are used to create a diverse array of compounds for drug discovery. The protection allows for the synthesis of complex molecules that can be screened for potential pharmaceutical activity .
Green Chemistry Applications
The Boc group is involved in green chemistry applications, where it is used under mild and eco-friendly conditions. For example, Boc protection can be achieved using ultrasound irradiation in a catalyst-free environment, which aligns with the principles of green chemistry by reducing the use of hazardous substances .
Chemoselective Protection
The Boc group allows for chemoselective protection of amines. This means that it can protect the amine group in the presence of other functional groups, which can then undergo further chemical transformations without affecting the protected amine .
Sustainable Methodologies
The Boc group is also used in sustainable methodologies for deprotection. For instance, a deep eutectic solvent can be used as a reaction medium and catalyst for the deprotection of N-Boc derivatives, offering an efficient and sustainable method for this process .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that tert-butoxycarbonyl (boc) derivatives of amino acids are widely used in synthetic organic chemistry .
Mode of Action
The compound interacts with its targets through the introduction of the tert-butoxycarbonyl (Boc) group into a variety of organic compounds . This process, known as tert-butoxycarbonylation, is facilitated by di-tert-butyl pyrocarbonate in aqueous organic solutions .
Biochemical Pathways
The synthesis of boc derivatives of amino acids using di-tert-butyl pyrocarbonate is a well-studied process .
Pharmacokinetics
The yield of the desired product, boc derivatives of amino acids, can be optimized by adjusting the conditions of the reactions .
Result of Action
The result of the compound’s action is the production of Boc derivatives of amino acids . These derivatives find large applications in synthetic organic chemistry .
Action Environment
The synthesis of boc derivatives of amino acids using di-tert-butyl pyrocarbonate can be optimized by adjusting the conditions of the reactions .
Eigenschaften
IUPAC Name |
(2R)-3-hydroxy-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO5/c1-9(2,3)16-8(14)11-6(7(12)13)10(4,5)15/h6,15H,1-5H3,(H,11,14)(H,12,13)/t6-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVRVSZFEDIMFM-LURJTMIESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](C(=O)O)C(C)(C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10461643 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-hydroxy-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
288159-40-0 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-3-hydroxy-D-valine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10461643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(R)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B152131.png)
![(R)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B152133.png)

![2-[3-Bromo-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B152139.png)
